![molecular formula C18H40ClNO B14383617 3-[Methyl(tetradecyl)amino]propan-1-ol;hydrochloride CAS No. 88552-86-7](/img/structure/B14383617.png)
3-[Methyl(tetradecyl)amino]propan-1-ol;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[Methyl(tetradecyl)amino]propan-1-ol;hydrochloride is a chemical compound with the molecular formula C18H40ClNO . It is a hydrochloride salt of an amino alcohol, characterized by a long alkyl chain. This compound is often used in various scientific research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Methyl(tetradecyl)amino]propan-1-ol;hydrochloride typically involves the reaction of tetradecylamine with 3-chloropropanol in the presence of a base. The reaction proceeds via nucleophilic substitution, where the amine group attacks the carbon atom bonded to the chlorine, resulting in the formation of the desired product. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as palladium on carbon, can also enhance the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions
3-[Methyl(tetradecyl)amino]propan-1-ol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction can produce an amine .
Scientific Research Applications
3-[Methyl(tetradecyl)amino]propan-1-ol;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant and emulsifying agent in various chemical reactions.
Biology: The compound is used in the study of cell membranes and lipid bilayers due to its amphiphilic nature.
Industry: The compound is used in the formulation of personal care products, such as shampoos and conditioners, due to its surfactant properties
Mechanism of Action
The mechanism of action of 3-[Methyl(tetradecyl)amino]propan-1-ol;hydrochloride involves its interaction with lipid bilayers and cell membranes. The long alkyl chain allows it to insert into the lipid bilayer, disrupting the membrane structure and increasing permeability. This property makes it useful in drug delivery systems, where it can facilitate the transport of drugs across cell membranes .
Comparison with Similar Compounds
Similar Compounds
3-Amino-1-propanol: A primary alkanolamine used in the synthesis of polyurethanes and other polymers.
3-Methylamino-1-propanol: Used as a molecular linker in various chemical reactions.
Uniqueness
3-[Methyl(tetradecyl)amino]propan-1-ol;hydrochloride is unique due to its long alkyl chain, which imparts distinct amphiphilic properties. This makes it particularly effective as a surfactant and emulsifying agent, compared to shorter-chain analogs .
Properties
CAS No. |
88552-86-7 |
|---|---|
Molecular Formula |
C18H40ClNO |
Molecular Weight |
322.0 g/mol |
IUPAC Name |
3-[methyl(tetradecyl)amino]propan-1-ol;hydrochloride |
InChI |
InChI=1S/C18H39NO.ClH/c1-3-4-5-6-7-8-9-10-11-12-13-14-16-19(2)17-15-18-20;/h20H,3-18H2,1-2H3;1H |
InChI Key |
SEUXLUPLLZRMBR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCN(C)CCCO.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4,5-Dihydro-1,3-thiazol-2-yl)-N-[(4-fluorophenyl)methyl]pyridin-3-amine](/img/structure/B14383538.png)
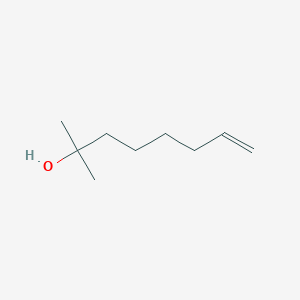
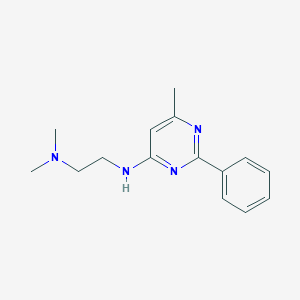
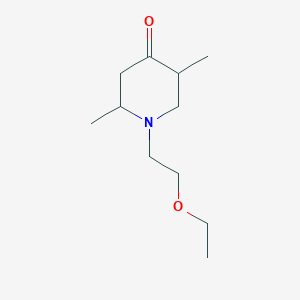
![4-{2-[(1-Benzofuran-2-carbonyl)amino]ethyl}benzene-1-sulfonyl chloride](/img/structure/B14383547.png)
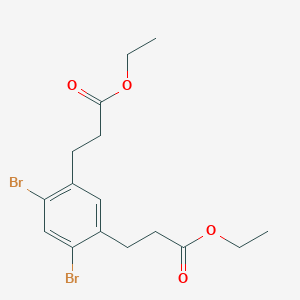
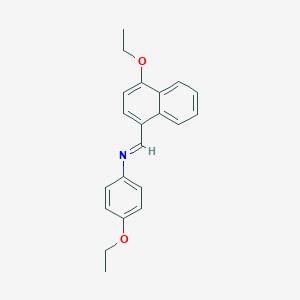
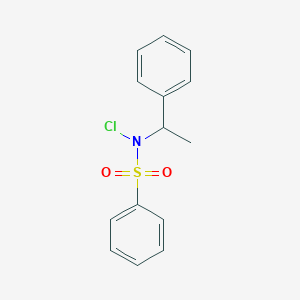
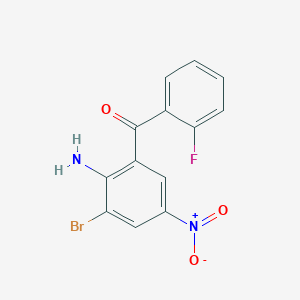
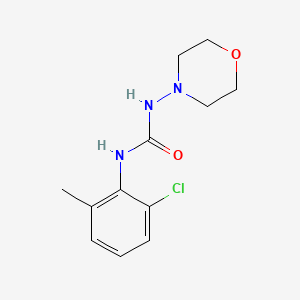
![2-Ethoxy-5-{[(pyridin-3-yl)methyl]carbamoyl}benzoyl chloride](/img/structure/B14383596.png)
phosphanium bromide](/img/structure/B14383599.png)

![N-[2-(4-{[6-(1H-Imidazol-1-yl)hexyl]oxy}phenyl)ethyl]acetamide](/img/structure/B14383621.png)
